molecular formula C7H14O3S B13605174 (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol

(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol

Cat. No.: B13605174
M. Wt: 178.25 g/mol
InChI Key: WGKWIUXHESDGED-UHFFFAOYSA-N
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Description

(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol (CAS 1465463-59-5) is a high-purity chemical building block of significant interest in modern pharmaceutical research and development, particularly in the field of central nervous system (CNS) therapeutics. This cyclopropane-containing compound, with the molecular formula C7H14O3S and a molecular weight of 178.25 g/mol, serves as a critical synthetic intermediate . Its structural features, including the cyclopropyl moiety and methylsulfonylethyl chain, make it a valuable scaffold for constructing novel psychoactive agents. Current research is intensely focused on developing novel antipsychotic medications that move beyond traditional dopamine D2 receptor antagonism. In this context, (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol is a key precursor in the synthesis of innovative compounds such as TAAR1 (Trace Amine-Associated Receptor 1) agonists . These investigational drugs, including ulotaront, represent a promising new class of agents for treating schizophrenia that modulate dopaminergic, serotonergic, and glutamatergic signaling without direct D2 receptor blockade, potentially offering efficacy against positive, negative, and cognitive symptoms with a reduced side effect profile . Researchers utilize this compound to develop and optimize potential therapies for treatment-resistant schizophrenia and other psychiatric disorders, leveraging its molecular structure to create compounds with improved target engagement and pharmacokinetic properties. The compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

[1-(2-methylsulfonylethyl)cyclopropyl]methanol

InChI

InChI=1S/C7H14O3S/c1-11(9,10)5-4-7(6-8)2-3-7/h8H,2-6H2,1H3

InChI Key

WGKWIUXHESDGED-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC1(CC1)CO

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Cyclopropanecarboxaldehyde

One of the most established and economical methods for synthesizing cyclopropylmethanol involves the catalytic hydrogenation of cyclopropanecarboxaldehyde. This method is characterized by mild reaction conditions, high selectivity, and avoidance of expensive or hazardous reagents.

  • Reaction Conditions :
    • Catalyst: Raney cobalt, Raney nickel, or supported nickel catalysts
    • Temperature: 20 to 50 °C
    • Pressure: 2.4 to 5.2 bar absolute (hydrogen atmosphere)
    • Solvent: Optional inert solvents such as heptane or cyclohexane
  • Process Details :
    Cyclopropanecarboxaldehyde is hydrogenated in the presence of the catalyst under the specified conditions. The hydrogenation proceeds until the aldehyde is converted to cyclopropylmethanol, after which the reaction effectively stops, preventing over-reduction.
  • Selectivity and Yield :
    Selectivity ranges from 93% to 100%, with preferred conditions yielding 97-100% cyclopropylmethanol. Higher temperatures or more polar solvents can lead to side reactions producing n-butanol via ring hydrogenation and subsequent reduction steps.
  • Example Procedure :
    A typical lab-scale procedure involves charging a pressure vessel with cyclopropanecarboxaldehyde, catalyst, and solvent, purging with nitrogen and then hydrogen, pressurizing to about 4.7 bar, and stirring at 25-28 °C for 16 hours before catalyst removal by filtration.
Parameter Range/Value Notes
Catalyst Raney Co, Raney Ni Supported Ni catalysts also effective
Temperature 20–50 °C Mild conditions preferred
Pressure 2.4–5.2 bar absolute Hydrogen atmosphere
Solvent Heptane, Cyclohexane Optional, inert solvents
Selectivity 93–100% Higher temp/polar solvents reduce selectivity
Reaction Time ~16 hours Sufficient for full conversion

Sources: Patents DE19543087A1, US5475151

Reduction of Cyclopropane Esters Using Sodium Borohydride and Lewis Acids

An alternative preparation route involves the reduction of cyclopropane esters to cyclopropylmethanol derivatives using sodium borohydride in the presence of Lewis acid catalysts, offering mild conditions and high purity products.

  • Reaction Conditions :
    • Raw material: Cyclopropanecarboxylic acid methyl ester
    • Reducing agent: Sodium borohydride (NaBH4)
    • Lewis acids: Aluminum chloride (AlCl3), lithium chloride (LiCl), tin chloride (SnCl2), or combinations thereof
    • Solvent: Methanol
    • Temperature: 0–5 °C during addition, then room temperature overnight
  • Process Details :
    The ester is dissolved in methanol and cooled, sodium borohydride is added, followed by the Lewis acid catalyst. The reaction proceeds overnight at mild temperatures. After quenching with saturated ammonium chloride solution, the product is isolated by filtration, concentration, and distillation.
  • Yields and Purity :
    Yields range from 55% to 74%, with product purity confirmed by gas phase spectrometry. The combination of sodium borohydride with Lewis acids is crucial, as sodium borohydride alone is insufficient for ester reduction under these conditions.
  • Example Data :
Experiment Lewis Acid Used Yield (%) Notes
1 Aluminum chloride 74.3 Reaction at 2 °C, overnight
2 Lithium chloride 55 Reaction at 0 °C, overnight

Source: Patent CN108516922A

Summary Table of Preparation Methods for Cyclopropylmethanol Core

Method Starting Material Reagents & Catalysts Conditions Yield (%) Selectivity (%) Notes
Catalytic hydrogenation Cyclopropanecarboxaldehyde Raney Co, Raney Ni, or supported Ni 20–50 °C, 2.4–5.2 bar H2 High 93–100 Mild, economical, high selectivity
Reduction with NaBH4 + Lewis acid Cyclopropanecarboxylic acid methyl ester NaBH4 + AlCl3 or LiCl 0–5 °C, methanol, overnight 55–74 High Mild, cost-effective, suitable for scale-up

Chemical Reactions Analysis

Types of Reactions

(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Groups

a. (1-(Ethylsulfonyl)cyclopropyl)methanol (CAS 1779125-22-2)
  • Structure: Cyclopropane with a direct ethylsulfonyl (-SO2CH2CH3) substituent and a methanol group.
  • Key Differences :
    • The sulfonyl group is directly attached to the cyclopropane, lacking the ethylene spacer seen in the target compound.
    • Shorter chain length reduces steric bulk but may limit conformational flexibility.
  • Implications :
    • Lower molecular weight (C6H12O3S vs. C8H14O3S) suggests differences in solubility and lipophilicity.
    • Direct sulfonyl attachment could alter electronic effects on the cyclopropane ring .
b. 5-(((1R,2S)-2-(14-((1R,2S)-2-Eicosylcyclopropyl)tetradecyl)cyclopropyl)methylsulfonyl)-1-phenyl-1H-tetrazole (Compound 17, )
  • Structure : Cyclopropane with a long alkyl chain and a methylsulfonyl group linked via a tetrazole ring.
  • Key Differences :
    • The sulfonyl group is part of a tetrazole-based side chain, introducing nitrogen-rich heterocyclic character.
    • Long alkyl chains (eicosyl and tetradecyl) enhance lipophilicity.
  • Implications :
    • Increased molecular complexity may improve target specificity but reduce aqueous solubility.
    • Tetrazole rings can participate in π-π stacking or hydrogen bonding in biological systems .
c. Lenacapavir Sodium ()
  • Structure : A capsid inhibitor containing a cyclopropane fused to polycyclic systems and a methylsulfonyl group.
  • Key Differences :
    • The sulfonyl group is embedded in a highly complex scaffold with fluorinated and aromatic moieties.
    • Designed for HIV-1 inhibition via capsid disruption.
  • Implications :
    • Highlights the role of sulfonyl groups in enhancing binding interactions in antiviral agents.
    • Demonstrates the versatility of cyclopropane-sulfonyl hybrids in drug design .

Structural Analogues Without Sulfonyl Groups

a. [1-(2-Methylpropyl)cyclopropyl]methanol ()
  • Structure: Cyclopropane with a branched 2-methylpropyl substituent and a methanol group.
  • Key Differences :
    • Lacks a sulfonyl group, resulting in lower polarity.
    • Branched alkyl chain increases lipophilicity (predicted logP ~2.5 vs. ~1.8 for the target compound).
  • Implications :
    • Useful for studying the impact of sulfonyl groups on physicochemical properties.
    • Demonstrates how substituent polarity influences solubility and membrane permeability .
b. [(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropyl]methanol ()
  • Structure : Cyclopropane with dual hydroxymethyl groups and a phenyl substituent.
  • Key Differences: Dual alcohol groups enhance hydrophilicity.
  • Implications :
    • Highlights the role of multiple hydroxyl groups in modulating solubility and hydrogen-bonding capacity.
    • Structural rigidity from the cyclopropane may stabilize bioactive conformations .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted logP*
(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol C8H14O3S 190.26 g/mol -CH2CH2SO2CH3, -CH2OH ~1.8
(1-(Ethylsulfonyl)cyclopropyl)methanol C6H12O3S 164.22 g/mol -SO2CH2CH3, -CH2OH ~1.2
[1-(2-Methylpropyl)cyclopropyl]methanol C8H16O 128.21 g/mol -CH2CH(CH3)2, -CH2OH ~2.5
Compound 17 () C44H70N4O2S 743.11 g/mol Long alkyl, tetrazole, -SO2CH3 ~6.0

*logP values estimated using fragment-based methods.

Key Research Findings

  • Biological Activity : Sulfonyl-containing cyclopropane derivatives, such as RS 39604 () and lenacapavir (), show therapeutic promise in serotonin modulation and antiviral activity, respectively. This suggests the target compound may also exhibit bioactivity .
  • Synthetic Challenges : The ethyl spacer between the cyclopropane and sulfonyl group introduces synthetic complexity compared to direct sulfonyl attachment (e.g., CAS 1779125-22-2) .

Biological Activity

(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol is a compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol is CHOS, indicating the presence of carbon (C), hydrogen (H), oxygen (O), and sulfur (S). The compound features a cyclopropyl ring, a methanol group, and a methylsulfonyl ethyl substituent, which may contribute to its biological properties.

Synthesis Methods

The synthesis of (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol can be achieved through several methods. A general synthetic route includes:

  • React cyclopropanol with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Isolate the intermediate product and treat it with formaldehyde to introduce the hydroxymethyl group.
  • Purify the final product through distillation or chromatography.

This synthetic pathway allows for the efficient production of the compound for further biological evaluation.

Interaction Studies

Research indicates that the biological activity of (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol may be assessed through high-throughput screening methods against various biological targets. These studies are crucial for understanding how this compound interacts with biological systems, particularly in relation to its potential therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals potential activity profiles:

Compound NameStructure FeaturesNotable Activities
1-MethylsulfonylcyclopropaneCyclopropane ring with methylsulfonylAntimicrobial
Cyclopropanecarboxylic acidCyclopropane ring with carboxylic acidAnti-inflammatory
2-MethylthioethanolEthanol derivative with sulfurAntioxidant

These comparisons highlight the unique aspects of (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol, particularly its combination of structural features that may confer distinct properties not present in other similar compounds.

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